molecular formula C27H23FN2O2 B4012948 1-[11-(3-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

1-[11-(3-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

Cat. No.: B4012948
M. Wt: 426.5 g/mol
InChI Key: FCTUPJZLWWGATE-UHFFFAOYSA-N
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Description

1-[11-(3-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and a phenyl group attached to a dibenzo[b,e][1,4]diazepine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[11-(3-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dibenzo[b,e][1,4]diazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzo[b,e][1,4]diazepine core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorinated aromatic compound reacts with the dibenzo[b,e][1,4]diazepine core. This step may require the use of a suitable solvent and a catalyst to promote the substitution reaction.

    Addition of the Hydroxy and Phenyl Groups: The hydroxy and phenyl groups are added through a series of reactions, including oxidation and reduction steps. These reactions are typically carried out under controlled conditions to ensure the selective addition of the desired functional groups.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Industrial processes may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[11-(3-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction: The compound can undergo reduction reactions to convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Substitution reactions often require the use of nucleophiles, such as amines or thiols, and may be catalyzed by transition metals like palladium or nickel.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds. These derivatives can exhibit different chemical and physical properties, making them useful for further research and applications.

Scientific Research Applications

1-[11-(3-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and targets.

    Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[11-(3-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    1-[11-(4-Fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone: This compound has a similar structure but with different substituents, leading to variations in its chemical and physical properties.

    1-[3-(3,4-Dimethoxyphenyl)-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone: Another structurally related compound with different functional groups, affecting its reactivity and applications.

Uniqueness

The uniqueness of 1-[11-(3-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-acetyl-6-(3-fluorophenyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O2/c1-17(31)30-24-13-6-5-12-22(24)29-23-15-20(18-8-3-2-4-9-18)16-25(32)26(23)27(30)19-10-7-11-21(28)14-19/h2-14,20,27,29H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTUPJZLWWGATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[11-(3-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[11-(3-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
Reactant of Route 3
1-[11-(3-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
Reactant of Route 4
1-[11-(3-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
Reactant of Route 5
1-[11-(3-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
Reactant of Route 6
1-[11-(3-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

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